Triapine

Description

This compound has been used in trials studying the treatment of Leukemia, Lung Cancer, Kidney Cancer, Prostate Cancer, and Pancreatic Cancer, among others.

This compound is a synthetic heterocyclic carboxaldehyde thiosemicarbazone with potential antineoplastic activity. This compound inhibits the enzyme ribonucleotide reductase, resulting in the inhibition of the conversion of ribonucleoside diphosphates to deoxyribonucleotides necessary for DNA synthesis. This agent has been shown to inhibit tumor growth in vitro. (NCI04)

This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 10 investigational indications.

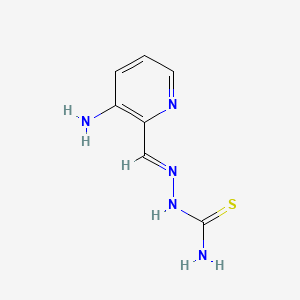

a neuroprotective agent; structure given in first source

Structure

3D Structure

Properties

IUPAC Name |

[(E)-(3-aminopyridin-2-yl)methylideneamino]thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N5S/c8-5-2-1-3-10-6(5)4-11-12-7(9)13/h1-4H,8H2,(H3,9,12,13)/b11-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMYKNCNAZKMVQN-NYYWCZLTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C=NNC(=S)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(N=C1)/C=N/NC(=S)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90893923 | |

| Record name | 3-Aminopyridine-2-carboxaldehyde thiosemicarbazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90893923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143621-35-6 | |

| Record name | Triapine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143621356 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triapine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11940 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3-Aminopyridine-2-carboxaldehyde thiosemicarbazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90893923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(3-Aminopyridin-2-yl)methylene]hydrazinecarbothioamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OCX-0191 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U4XIL4091C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Triapine mechanism of action in cancer cells

An In-depth Technical Guide to the Mechanism of Action of Triapine in Cancer Cells

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound (3-aminopyridine-2-carboxaldehyde thiosemicarbazone, 3-AP) is a potent, small-molecule inhibitor of ribonucleotide reductase (RNR), an enzyme critical for DNA synthesis and repair.[1][2][3] Its primary mechanism of action involves the chelation of iron within the RNR active site, leading to the quenching of a tyrosyl-free radical essential for the enzyme's catalytic activity.[1][4][5] This inactivation of RNR depletes the intracellular pool of deoxyribonucleotide triphosphates (dNTPs), resulting in the cessation of DNA replication, cell cycle arrest at the G1/S checkpoint, and the inhibition of DNA repair processes.[6][7][8] Additionally, the this compound-iron complex can induce oxidative stress through the generation of reactive oxygen species (ROS), contributing to cellular damage.[4][9] Recent evidence also suggests this compound can trigger immunogenic cell death, enhancing the anti-tumor immune response.[10] By crippling the cell's ability to synthesize and repair DNA, this compound shows significant anti-neoplastic activity and acts as a potent sensitizer for DNA-damaging agents like platinum-based chemotherapy and radiation.[11][12][13] This guide provides a detailed overview of these mechanisms, supported by quantitative data and key experimental methodologies.

Core Mechanism of Action: Ribonucleotide Reductase Inhibition

The central mechanism of this compound's anti-cancer activity is its potent inhibition of ribonucleotide reductase (RNR).[1] RNR is a rate-limiting enzyme that converts ribonucleotides to deoxyribonucleotides, the essential building blocks for DNA synthesis and repair.[3][14] Due to their high proliferative rate, cancer cells have an increased demand for dNTPs, making RNR a critical target for cancer therapy.[15]

Molecular Interaction of this compound with Ribonucleotide Reductase

RNR is a heterodimeric enzyme composed of a large subunit (R1 or RRM1) and a small subunit (R2 or RRM2). The R2 subunit contains a di-iron center that generates and stabilizes a tyrosyl-free radical, which is indispensable for the enzyme's catalytic function.[8][14]

This compound's mechanism involves the following key steps:

-

Iron Chelation: this compound is a thiosemicarbazone that efficiently chelates transition metals. It targets the di-iron center in the R2 subunit of RNR.[9][16]

-

Radical Quenching: By binding to the iron, this compound disrupts the metal cofactor and quenches the essential tyrosyl-free radical.[1][6] This action renders the RNR enzyme inactive.

-

dNTP Pool Depletion: The inactivation of RNR halts the de novo synthesis of dNTPs, leading to a rapid depletion of the intracellular deoxyribonucleotide pool.[5][6]

-

Inhibition of DNA Synthesis: The scarcity of dNTPs directly inhibits DNA polymerase activity, leading to a swift cessation of DNA replication, particularly in rapidly dividing cancer cells.[6][17]

This compound is reported to be 100- to 1000-fold more potent than hydroxyurea, another RNR inhibitor used in clinical practice.[6]

Caption: Primary mechanism of this compound via RNR inhibition.

Secondary Mechanisms and Cellular Consequences

Beyond direct RNR inhibition, this compound instigates several downstream cellular events that contribute to its anti-neoplastic profile.

Induction of Oxidative Stress

The complex formed between this compound and iron is redox-active.[9] This complex can participate in redox cycling, reacting with molecular oxygen to generate reactive oxygen species (ROS) such as superoxide radicals and hydrogen peroxide.[4][18] This elevation in intracellular ROS can overwhelm the cancer cell's antioxidant defenses, leading to oxidative damage to DNA, proteins, and lipids, further promoting cell death.[18] However, it is noteworthy that some studies suggest ROS generation is not the primary mechanism for RNR inactivation, which is instead dominated by direct tyrosyl radical quenching.[19]

Disruption of DNA Synthesis and Repair

The depletion of the dNTP pool has a dual impact: it halts ongoing DNA replication and cripples the cell's ability to repair DNA damage.[5] DNA repair mechanisms, including homologous recombination repair (HRR) and base excision repair, require a steady supply of dNTPs to fill in gaps and replace damaged nucleotides. By inhibiting RNR, this compound effectively prevents the repair of both endogenous and therapy-induced DNA lesions.[13] This mechanism underlies this compound's potent synergy with DNA-damaging agents. For example, preclinical studies show that this compound sensitizes ovarian cancer cells to PARP inhibitors and topoisomerase inhibitors by disrupting CtIP-mediated homologous recombination.[5][20]

Caption: Logical relationship of this compound-induced DNA repair inhibition.

Cell Cycle Arrest

The inhibition of DNA synthesis activates cellular checkpoints that monitor the integrity of the genome. This compound treatment leads to a strong arrest of cells at the G1/S-phase boundary.[7][8][21] This checkpoint activation prevents cells with insufficient dNTPs from entering the S phase (the DNA synthesis phase), thereby averting catastrophic replication errors. Prolonged arrest at this checkpoint can ultimately trigger apoptosis.[7]

Induction of Immunogenic Cell Death (ICD)

More recent research has uncovered an immunomodulatory role for this compound. It has been shown to induce endoplasmic reticulum (ER) stress in cancer cells.[10] This stress response leads to the hallmarks of immunogenic cell death (ICD), including the surface exposure of calreticulin and the release of ATP and high-mobility group box 1 (HMGB1). These damage-associated molecular patterns (DAMPs) act as signals to recruit and activate immune cells. Furthermore, this compound-induced ER stress can upregulate the FAS death receptor on cancer cells, making them more susceptible to killing by cytotoxic T-lymphocytes.[10]

Quantitative Efficacy Data

In Vitro Cytotoxicity

This compound has demonstrated potent growth-inhibitory effects across a wide range of cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Citation(s) |

| M109 | Murine Lung Carcinoma | ~1.6 (GI50) | [6] |

| L1210 | Murine Leukemia | 0.29 | [17] |

| MCF-7 | Human Breast Carcinoma | 0.29 | [17] |

| A2780 | Human Ovarian Carcinoma | Data not specified, but active | [11] |

| KB | Human Nasopharyngeal Carcinoma | Data not specified, but active | [11] |

Note: GI50 is the concentration required to inhibit growth by 50%, while IC50 is the concentration to inhibit a given biological process by 50%. Values can vary based on assay conditions and duration of exposure.

Selected Clinical Trial Data

This compound has been evaluated in numerous Phase I and II clinical trials, both as a monotherapy and in combination regimens.[9]

| Trial / Study | Cancer Type(s) | Regimen | Key Findings & Efficacy | Citation(s) |

| Phase I | Advanced Solid Tumors | This compound (96 mg/m² daily for 5 days) | Acceptable safety profile. Serum concentrations surpassed in vitro tumor growth-inhibitory levels. No objective responses, but established MTD. | [6] |

| Phase I | Advanced Solid Tumors | This compound (48–96 mg/m²) + Cisplatin (20–75 mg/m²) | MTD established at 96 mg/m² this compound (days 1-4) + 75 mg/m² Cisplatin. 50% of patients at MTD had stable disease. | [15] |

| Randomized Phase II | Advanced Cervical/Vaginal Cancer | This compound + Cisplatin-Radiotherapy vs. Cisplatin-Radiotherapy alone | Addition of this compound improved metabolic complete response rate (92% vs 69%) and 3-year progression-free survival estimate (92% vs 77%). | [21][22] |

| Phase II (ECOG 1503) | Advanced Non-Small Cell Lung Cancer (NSCLC) | This compound (105 mg/m²) + Gemcitabine (1,000 mg/m²) | No objective anti-tumor responses. 20% of patients experienced stable disease. | [16] |

| Phase I (NCT04234568) | Neuroendocrine Tumors (NET) | This compound + Lutetium Lu 177 Dotatate | Confirmed Objective Response Rate (ORR) of 21.4%; median Progression Free Survival (PFS) of 38.0 months. | [14] |

Key Experimental Protocols

Ribonucleotide Reductase (RNR) Activity Assay

This protocol provides a general method to quantify RNR activity in cell lysates, adapted from principles described in the literature.[23][24][25] The assay measures the conversion of a radiolabeled ribonucleotide (e.g., [³H]-CDP) to its deoxyribonucleotide form.

Methodology:

-

Cell Lysate Preparation: Culture cancer cells to ~80% confluency. Treat with this compound or vehicle control for the desired time. Harvest cells, wash with cold PBS, and lyse in a hypotonic buffer. Centrifuge to pellet debris and collect the supernatant containing the cytosolic RNR.

-

Reaction Mixture: Prepare a reaction mixture containing HEPES buffer (pH 7.6), MgSO₄, EDTA, a reducing system (e.g., dithiothreitol or thioredoxin/thioredoxin reductase/NADPH), and an allosteric effector (e.g., ATP).

-

Initiation: Add the cell lysate and the radiolabeled substrate (e.g., [³H]-CDP) to the reaction mixture to initiate the enzymatic reaction.

-

Time Points: Incubate the reaction at 37°C. Remove aliquots at specific time points (e.g., 0, 5, 10, 20 minutes).

-

Quenching: Stop the reaction in each aliquot by adding perchloric acid or by heating.

-

Separation and Quantification: The deoxyribonucleotide product ([³H]-dCDP) is separated from the ribonucleotide substrate. This can be achieved by enzymatic degradation of the remaining substrate followed by separation on an anion-exchange column or by using high-performance liquid chromatography (HPLC).

-

Analysis: The radioactivity of the product fraction is measured using a scintillation counter. The rate of product formation is calculated and normalized to the total protein concentration in the lysate to determine RNR activity.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses the fluorescent probe 2',7'-dichlorofluorescein diacetate (DCFH-DA) to measure general oxidative stress.[26][27][28]

Methodology:

-

Cell Culture and Treatment: Plate cells in a multi-well plate (a black, clear-bottom plate is recommended for fluorescence reading) and allow them to adhere. Treat cells with this compound, a positive control (e.g., H₂O₂), and a vehicle control for the desired duration.

-

Probe Loading: Remove the treatment media and wash the cells gently with pre-warmed PBS. Incubate the cells with DCFH-DA solution (typically 5-10 µM in serum-free media) for 30-60 minutes at 37°C in the dark. DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to non-fluorescent DCFH.

-

Measurement: Wash the cells again with PBS to remove excess probe. Add PBS or phenol red-free media to the wells.

-

Fluorescence Reading: Immediately measure the fluorescence intensity using a microplate reader. The excitation wavelength is typically ~485 nm and the emission wavelength is ~530 nm. ROS in the cell oxidizes DCFH to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Analysis: The fluorescence intensity in this compound-treated cells is compared to that of the controls. An increase in fluorescence indicates an increase in intracellular ROS levels. Data can also be acquired via flow cytometry for single-cell analysis.

Caption: Workflow for measuring intracellular ROS using DCFH-DA.

Analysis of DNA Damage (γH2AX Foci Staining)

This immunofluorescence protocol detects DNA double-strand breaks (DSBs). H2AX is a histone variant that becomes rapidly phosphorylated (to form γH2AX) at sites of DSBs.[8][13]

Methodology:

-

Cell Culture and Treatment: Grow cells on glass coverslips in a petri dish. Treat with this compound, a DNA-damaging agent (e.g., etoposide or radiation) as a positive control, a combination of both, and a vehicle control.

-

Fixation and Permeabilization: After treatment, wash cells with PBS. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature. Wash again, then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes to allow antibody entry.

-

Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.

-

Primary Antibody Incubation: Incubate the cells with a primary antibody specific for γH2AX (e.g., anti-phospho-Histone H2A.X Ser139) diluted in blocking buffer, typically for 1 hour at room temperature or overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG) diluted in blocking buffer for 1 hour in the dark.

-

Counterstaining and Mounting: Wash the cells three times. Stain the nuclei with a DNA counterstain like DAPI. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Imaging and Analysis: Visualize the cells using a fluorescence microscope. Capture images of the DAPI (blue) and γH2AX (e.g., green) channels. Quantify the number of distinct fluorescent foci (γH2AX) per nucleus. An increase in foci indicates an increase in unrepaired DSBs.

Conclusion and Future Directions

This compound is a multifaceted anti-cancer agent with a well-defined primary mechanism of action targeting ribonucleotide reductase. Its ability to disrupt DNA synthesis, inhibit DNA repair, induce oxidative stress, and modulate the tumor immune microenvironment makes it a compelling candidate for combination therapies. The synergistic effects observed when combining this compound with radiation and various chemotherapeutic agents highlight its potential to overcome resistance and enhance therapeutic efficacy. Future research should continue to explore its immunomodulatory properties, identify predictive biomarkers for patient response, and optimize combination strategies to fully leverage its unique mechanistic profile in the clinical setting.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. This compound - My Cancer Genome [mycancergenome.org]

- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 4. Ribonucleotide reductase inhibition by metal complexes of this compound (3-aminopyridine-2-carboxaldehyde thiosemicarbazone): a combined experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound Disrupts CtIP-mediated Homologous Recombination Repair and Sensitizes Ovarian Cancer Cells to PARP and Topoisomerase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Frontiers | this compound Radiochemotherapy in Advanced Stage Cervical Cancer [frontiersin.org]

- 8. Phase I Trial of this compound–Cisplatin–Paclitaxel Chemotherapy for Advanced Stage or Metastatic Solid Tumor Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound Derivatives Act as Copper Delivery Vehicles to Induce Deadly Metal Overload in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The anticancer thiosemicarbazone this compound exerts immune-enhancing activities via immunogenic cell death induction and FAS upregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound (3-aminopyridine-2-carboxaldehyde- thiosemicarbazone): A potent inhibitor of ribonucleotide reductase activity with broad spectrum antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound and Its Role in Advanced Cervical and Vaginal Cancer - OncologyTube [oncologytube.com]

- 13. In vitro and in vivo radiosensitization induced by the ribonucleotide reductase inhibitor this compound (3-aminopyridine-2-carboxaldehyde-thiosemicarbazone) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. About 2 — Nanopharmaceutics, Inc. [nanopharmaceutics.com]

- 15. Phase I trial of daily this compound in combination with cisplatin chemotherapy for advanced-stage malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A phase II trial of this compound® (NSC# 663249) and gemcitabine as second line treatment of advanced non-small cell lung cancer: Eastern Cooperative Oncology Group Study 1503 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Distinct mechanisms of cell-kill by this compound and its terminally dimethylated derivative Dp44mT due to a loss or gain of activity of their copper(II) complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Mechanistic Studies of Semicarbazone this compound Targeting Human Ribonucleotide Reductase in Vitro and in Mammalian Cells: TYROSYL RADICAL QUENCHING NOT INVOLVING REACTIVE OXYGEN SPECIES - PMC [pmc.ncbi.nlm.nih.gov]

- 20. This compound disrupts CtIP-mediated homologous recombination repair and sensitizes ovarian cancer cells to PARP and topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Frontiers | Randomized Phase II Trial of this compound-Cisplatin-Radiotherapy for Locally Advanced Stage Uterine Cervix or Vaginal Cancers [frontiersin.org]

- 23. A rapid and sensitive assay for quantifying the activity of both aerobic and anaerobic ribonucleotide reductases acting upon any or all substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. pubs.acs.org [pubs.acs.org]

- 26. mdpi.com [mdpi.com]

- 27. collaborate.princeton.edu [collaborate.princeton.edu]

- 28. Methods for the detection of reactive oxygen species - Analytical Methods (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to 3-Aminopyridine-2-Carboxaldehyde Thiosemicarbazone (Triapine)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminopyridine-2-carboxaldehyde thiosemicarbazone, commonly known as Triapine (or 3-AP), is a promising investigational anticancer agent.[1] It belongs to the class of α-(N)-heterocyclic carboxaldehyde thiosemicarbazones, which are recognized for their potent biological activities.[2] this compound was developed as a more potent alternative to existing ribonucleotide reductase inhibitors like hydroxyurea.[3] Its primary mechanism of action involves the potent inhibition of ribonucleotide reductase (RNR), a critical enzyme for DNA synthesis and repair, making it a key target in cancer therapy. This compound has been the subject of numerous clinical trials for a variety of cancers, including leukemia and solid tumors, both as a monotherapy and in combination with other treatments.[4][5]

Discovery and Synthesis

The development of this compound arose from efforts to create more effective inhibitors of ribonucleotide reductase.[3] Researchers synthesized various substituted pyridine-2-carboxaldehyde thiosemicarbazones and evaluated their antineoplastic activity.[6] Among these, 3-aminopyridine-2-carboxaldehyde thiosemicarbazone demonstrated significant activity against L1210 leukemia in mice, establishing its potential as an anticancer agent.[3][6]

Synthesis of this compound:

The synthesis of this compound typically involves the condensation of 3-aminopyridine-2-carboxaldehyde with thiosemicarbazide.[6] A general synthetic scheme is outlined below:

-

Oxidation: The synthesis often starts with the oxidation of a suitable precursor like 3-nitro-2-picoline using selenium dioxide to generate the corresponding pyridine-2-carboxaldehyde.[6]

-

Reduction: The nitro group is then reduced to an amino group.[6]

-

Condensation: The resulting 3-aminopyridine-2-carboxaldehyde is reacted with thiosemicarbazide to form the final product, this compound.[6]

More recent methods have been developed to improve the efficiency and yield of this synthesis.[7]

Mechanism of Action

Inhibition of Ribonucleotide Reductase

The principal mechanism of this compound's anticancer activity is the inhibition of ribonucleotide reductase (RNR).[4] RNR is the rate-limiting enzyme responsible for the conversion of ribonucleotides to deoxyribonucleotides, the essential building blocks for DNA synthesis and repair.[8] The enzyme consists of two subunits, R1 and R2.[2]

This compound targets the R2 subunit, which contains a di-iron center and a tyrosyl-free radical essential for the enzyme's catalytic activity.[8][9] this compound is a potent iron chelator.[1] It binds to the iron in the R2 subunit, quenching the tyrosyl radical and inactivating the enzyme.[4][9] This leads to a depletion of the deoxyribonucleotide pool, which in turn inhibits DNA synthesis and repair, ultimately causing cell cycle arrest and apoptosis, particularly in rapidly proliferating cancer cells.[4][9] this compound is reported to be 100 to 1000 times more potent than hydroxyurea in inhibiting RNR.[2][9]

Caption: Mechanism of Ribonucleotide Reductase Inhibition by this compound.

Induction of Immunogenic Cell Death

Recent studies have revealed that this compound's anticancer activity is also mediated by its ability to modulate the immune system.[10] this compound induces a form of endoplasmic reticulum (ER) stress, which can lead to immunogenic cell death (ICD).[10] Key hallmarks of ICD, including the surface exposure of calreticulin and the release of ATP and high-mobility group box 1 (HMGB1), have been observed in cancer cells treated with this compound.[10]

Furthermore, this compound-induced ER stress leads to the upregulation of the FAS death receptor via NFκB signaling.[10] This increased FAS expression makes cancer cells more susceptible to apoptosis induced by the FAS ligand (FASL), which is primarily expressed on immune cells like cytotoxic T-lymphocytes.[10] This suggests that the anticancer effects of this compound are, in part, dependent on a functional adaptive immune system.[10]

Caption: this compound-Induced Immunogenic Cell Death Signaling Pathway.

Biological Activities

Anticancer Activity

This compound has demonstrated a broad spectrum of antitumor activity in both preclinical and clinical studies.[11] It has shown efficacy against various cancer cell lines, including leukemia, lung carcinoma, and ovarian carcinoma.[11] In murine models, this compound was curative for some mice with L1210 leukemia and significantly inhibited the growth of M109 lung carcinoma and A2780 ovarian carcinoma xenografts.[11] Notably, cells resistant to hydroxyurea remain sensitive to this compound.[11]

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 / GI50 | Reference |

| L1210 | Leukemia | IC50: 1.3 µM | [12] |

| L1210/HUr | Hydroxyurea-resistant Leukemia | IC50: 1.6 µM | [12] |

| NCI-60 Panel | Various | Average GI50: 1.6 µM | [9] |

This compound has also been shown to enhance the cytotoxic effects of DNA-damaging agents like etoposide, cisplatin, and doxorubicin, as well as radiation therapy.[11][13] This synergistic effect is attributed to the inhibition of DNA repair mechanisms due to the depletion of deoxyribonucleotides.[9][13]

Antiviral and Other Activities

In addition to its anticancer properties, this compound has been reported to possess antiviral and antifungal activities.[1] It has also been investigated for its neuroprotective properties, where it has shown to block ischemic neurotoxicity.[1][14]

Clinical Development

This compound has undergone numerous clinical trials for a range of malignancies.[5][15] These trials have evaluated its safety, pharmacokinetics, and efficacy as a single agent and in combination with other therapies.[9]

Phase I trials established the safety profile and maximum tolerated dose of this compound.[9] A significant adverse event noted in some patients is methemoglobinemia, a condition where hemoglobin is oxidized to methemoglobin, which cannot transport oxygen.[16] This is thought to occur through a similar iron-dependent mechanism as its anticancer activity.[16]

Phase II and III trials have investigated this compound in various cancers, including cervical, vaginal, and neuroendocrine tumors, often in combination with radiation and other chemotherapeutic agents like cisplatin and lutetium Lu 177 dotatate.[8][17] Some of these trials are ongoing.[18][19]

Experimental Protocols

Ribonucleotide Reductase Activity Assay

This assay measures the enzymatic activity of RNR by quantifying the conversion of ribonucleotides to deoxyribonucleotides. A common method involves using radiolabeled substrates, but modern techniques often utilize liquid chromatography with tandem mass spectrometry (LC-MS/MS) for higher throughput and versatility.[20][21]

Protocol Outline (LC-MS/MS Method): [20][22]

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the RNR enzyme (R1 and R2 subunits), a ribonucleotide substrate (e.g., CDP), allosteric effectors (e.g., ATP), and a reducing system (e.g., thioredoxin, thioredoxin reductase, and NADPH).

-

Reaction Initiation and Termination: Initiate the reaction by adding the substrate. Allow the reaction to proceed for a specific time (e.g., 2 minutes) at an optimal temperature (e.g., 37°C). Terminate the reaction by heat inactivation (e.g., 95°C).

-

Sample Preparation: Dephosphorylate the nucleotides using an enzyme like calf intestinal phosphatase (CIP) to yield deoxyribonucleosides. Filter the samples before analysis.

-

LC-MS/MS Analysis: Analyze the samples using LC-MS/MS to separate and quantify the deoxyribonucleoside product.

-

Data Analysis: Generate a standard curve for the deoxyribonucleoside product to calculate the amount produced in the enzymatic reaction. The enzyme activity is typically expressed as nmol of product formed per mg of enzyme per minute.

Caption: Ribonucleotide Reductase Activity Assay Workflow.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (or other test compounds) and incubate for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT solution to each well to a final concentration of approximately 0.5 mg/mL and incubate for 1-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of around 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

Caption: MTT Cell Viability Assay Workflow.

Clonogenic Survival Assay

This in vitro assay measures the ability of a single cell to grow into a colony. It is considered the gold standard for determining cell reproductive death after treatment with cytotoxic agents like radiation.

Protocol Outline: [13]

-

Cell Preparation: Prepare a single-cell suspension from a cell culture.

-

Cell Seeding: Plate a specific number of cells into multi-well plates.

-

Treatment: Allow the cells to attach for a few hours. Then, treat the cells with this compound for a defined period (e.g., 16 hours) either before or after irradiation.

-

Irradiation: Irradiate the cells with varying doses of radiation.

-

Incubation: Remove the drug-containing medium, add fresh medium, and incubate the plates for 10-14 days to allow for colony formation.

-

Colony Staining and Counting: Fix and stain the colonies (e.g., with crystal violet). Count the number of colonies containing at least 50 cells.

-

Data Analysis: Calculate the surviving fraction for each treatment condition by normalizing to the plating efficiency of untreated control cells. Generate a dose-response curve to assess the radiosensitizing effect of this compound.

Caption: Clonogenic Survival Assay Workflow.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Ribonucleotide reductase inhibition by metal complexes of this compound (3-aminopyridine-2-carboxaldehyde thiosemicarbazone): A combined experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 4. What is this compound used for? [synapse.patsnap.com]

- 5. Facebook [cancer.gov]

- 6. Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. RU2198875C2 - Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones and intermediate pyridine-2-carboxaldehydes - Google Patents [patents.google.com]

- 8. About 2 — Nanopharmaceutics, Inc. [nanopharmaceutics.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. The anticancer thiosemicarbazone this compound exerts immune-enhancing activities via immunogenic cell death induction and FAS upregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound (3-aminopyridine-2-carboxaldehyde- thiosemicarbazone): A potent inhibitor of ribonucleotide reductase activity with broad spectrum antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound | ribonucleotide reductase (RNR) inhibitor | antitumor activity | CAS 200933-27-3 | InvivoChem [invivochem.com]

- 13. aacrjournals.org [aacrjournals.org]

- 14. Neuroprotective Activity of 3‐Aminopyridine‐2‐Carboxaldehyde Thiosemicarbazone (PAN‐811), a Cancer Therapeutic Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound - My Cancer Genome [mycancergenome.org]

- 16. Management of 3-aminopyridine-2-carboxaldehyde thiosemicarbazone-induced methemoglobinemia - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ClinicalTrials.gov [clinicaltrials.gov]

- 18. ClinicalTrials.gov [clinicaltrials.gov]

- 19. firstwordpharma.com [firstwordpharma.com]

- 20. A rapid and sensitive assay for quantifying the activity of both aerobic and anaerobic ribonucleotide reductases acting upon any or all substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. A rapid and sensitive assay for quantifying the activity of both aerobic and anaerobic ribonucleotide reductases acting upon any or all substrates | PLOS One [journals.plos.org]

- 23. 2.6. Inhibition of Cell Viability Assay [bio-protocol.org]

- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to Triapine: History, Development, and Core Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triapine (3-aminopyridine-2-carboxaldehyde thioseemicarbazone), also known as 3-AP, is a potent, small-molecule inhibitor of ribonucleotide reductase (RNR) that has been the subject of extensive preclinical and clinical investigation as a potential anticancer agent.[1] Developed initially by Vion Pharmaceuticals, this compound has shown a broad spectrum of antitumor activity.[2] This technical guide provides a comprehensive overview of the history, development, mechanism of action, and key experimental findings related to this compound, with a focus on quantitative data, detailed experimental protocols, and the elucidation of its impact on cellular signaling pathways.

History and Development

The development of this compound as a potential anticancer agent began with its synthesis and initial screening. Vion Pharmaceuticals spearheaded its early development, advancing it into multiple clinical trials.[2] Following the bankruptcy of Vion Pharmaceuticals, the rights to this compound were acquired by Nanotherapeutics, Inc. and subsequently transferred to Nanoshift, LLC, who, in collaboration with Nanopharmaceutics, Inc., continue to support its clinical evaluation with the National Cancer Institute (NCI).

This compound has been evaluated in numerous clinical trials for a variety of malignancies, both as a monotherapy and in combination with other cytotoxic agents and radiation therapy.[3] Early phase clinical studies established its safety profile and determined the maximum tolerated dose (MTD) for various administration schedules.[2][4] While it has shown promising activity in hematological malignancies, its efficacy in solid tumors as a monotherapy has been more modest.[2] Consequently, current research efforts are largely focused on its use in combination therapies to enhance the efficacy of existing cancer treatments.[3]

Mechanism of Action

This compound's primary mechanism of action is the potent inhibition of ribonucleotide reductase (RNR), a critical enzyme responsible for the conversion of ribonucleotides to deoxyribonucleotides, the essential building blocks for DNA synthesis and repair.[1][2] RNR is a heterodimeric enzyme composed of two subunits, R1 and R2. The R2 subunit contains a tyrosyl-free radical that is essential for the enzyme's catalytic activity and is dependent on a di-iron center.

This compound exerts its inhibitory effect through the chelation of this essential iron cofactor within the R2 subunit of RNR.[1][5] By binding to iron, this compound quenches the tyrosyl-free radical, thereby inactivating the enzyme.[2] This leads to a depletion of the intracellular deoxyribonucleotide triphosphate (dNTP) pool, which in turn inhibits DNA synthesis and repair, ultimately leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cancer cells.[1] this compound is reported to be 100- to 1000-fold more potent than hydroxyurea, another RNR inhibitor, in both enzymatic and cell-growth inhibition assays.[2]

Quantitative Data Summary

In Vitro Cytotoxicity

The cytotoxic activity of this compound has been evaluated against a wide range of cancer cell lines. The NCI-60 cell line screen provides a broad perspective on its activity across different cancer types. The GI50 values (concentration required to inhibit cell growth by 50%) from this screen for this compound (NSC #663249) are summarized below.

| Cell Line | Cancer Type | GI50 (µM) |

| Leukemia | ||

| CCRF-CEM | Leukemia | 0.12 |

| HL-60(TB) | Leukemia | 0.10 |

| K-562 | Leukemia | 0.18 |

| MOLT-4 | Leukemia | 0.11 |

| RPMI-8226 | Leukemia | 0.16 |

| SR | Leukemia | 0.13 |

| Non-Small Cell Lung | ||

| A549/ATCC | Non-Small Cell Lung | 0.25 |

| EKVX | Non-Small Cell Lung | 0.14 |

| HOP-62 | Non-Small Cell Lung | 0.22 |

| HOP-92 | Non-Small Cell Lung | 0.17 |

| NCI-H226 | Non-Small Cell Lung | 0.20 |

| NCI-H23 | Non-Small Cell Lung | 0.23 |

| NCI-H322M | Non-Small Cell Lung | 0.19 |

| NCI-H460 | Non-Small Cell Lung | 0.15 |

| NCI-H522 | Non-Small Cell Lung | 0.28 |

| Colon Cancer | ||

| COLO 205 | Colon Cancer | 0.16 |

| HCC-2998 | Colon Cancer | 0.18 |

| HCT-116 | Colon Cancer | 0.17 |

| HCT-15 | Colon Cancer | 0.21 |

| HT29 | Colon Cancer | 0.20 |

| KM12 | Colon Cancer | 0.19 |

| SW-620 | Colon Cancer | 0.15 |

| CNS Cancer | ||

| SF-268 | CNS Cancer | 0.14 |

| SF-295 | CNS Cancer | 0.13 |

| SF-539 | CNS Cancer | 0.16 |

| SNB-19 | CNS Cancer | 0.15 |

| SNB-75 | CNS Cancer | 0.18 |

| U251 | CNS Cancer | 0.12 |

| Melanoma | ||

| LOX IMVI | Melanoma | 0.10 |

| MALME-3M | Melanoma | 0.11 |

| M14 | Melanoma | 0.13 |

| SK-MEL-2 | Melanoma | 0.14 |

| SK-MEL-28 | Melanoma | 0.12 |

| SK-MEL-5 | Melanoma | 0.15 |

| UACC-257 | Melanoma | 0.11 |

| UACC-62 | Melanoma | 0.10 |

| Ovarian Cancer | ||

| IGROV1 | Ovarian Cancer | 0.16 |

| OVCAR-3 | Ovarian Cancer | 0.19 |

| OVCAR-4 | Ovarian Cancer | 0.17 |

| OVCAR-5 | Ovarian Cancer | 0.20 |

| OVCAR-8 | Ovarian Cancer | 0.18 |

| NCI/ADR-RES | Ovarian Cancer | 0.22 |

| SK-OV-3 | Ovarian Cancer | 0.21 |

| Renal Cancer | ||

| 786-0 | Renal Cancer | 0.15 |

| A498 | Renal Cancer | 0.18 |

| ACHN | Renal Cancer | 0.16 |

| CAKI-1 | Renal Cancer | 0.19 |

| RXF 393 | Renal Cancer | 0.17 |

| SN12C | Renal Cancer | 0.20 |

| TK-10 | Renal Cancer | 0.14 |

| UO-31 | Renal Cancer | 0.13 |

| Prostate Cancer | ||

| PC-3 | Prostate Cancer | 0.23 |

| DU-145 | Prostate Cancer | 0.25 |

| Breast Cancer | ||

| MCF7 | Breast Cancer | 0.28 |

| MDA-MB-231/ATCC | Breast Cancer | 0.26 |

| HS 578T | Breast Cancer | 0.24 |

| BT-549 | Breast Cancer | 0.27 |

| T-47D | Breast Cancer | 0.30 |

| MDA-MB-435 | Breast Cancer | 0.22 |

Data obtained from the NCI Developmental Therapeutics Program (DTP) database for NSC 663249.

Pharmacokinetic Parameters (Phase I Study)

A Phase I study of this compound administered as a 2-hour intravenous infusion daily for 5 days provided the following pharmacokinetic data at a dose of 96 mg/m²/day.[4]

| Parameter | Value (Mean ± SD) |

| Cmax (µM) | 8 ± 3.5 |

| T½ (hours) | 1.1 ± 0.5 |

| AUC (µM·h) | 15.6 ± 7.8 |

| CL (L/h/m²) | 7.9 ± 4.5 |

| Vd (L/m²) | 11.8 ± 6.2 |

Cmax: Maximum plasma concentration; T½: Elimination half-life; AUC: Area under the plasma concentration-time curve; CL: Clearance; Vd: Volume of distribution.

Clinical Efficacy (Phase II Study)

A Phase II study of this compound in combination with gemcitabine for advanced non-small cell lung cancer reported the following efficacy results.[6]

| Parameter | Value |

| Objective Response Rate | 0% |

| Stable Disease | 20% |

| Median Overall Survival | 5.4 months |

| Median Time to Progression | 1.8 months |

Experimental Protocols

Ribonucleotide Reductase Inhibition Assay

This protocol is adapted from studies investigating the enzymatic inhibition by this compound.[1][5]

Objective: To determine the in vitro inhibitory activity of this compound on ribonucleotide reductase.

Materials:

-

Recombinant human R1 and R2 subunits of ribonucleotide reductase

-

[¹⁴C]-CDP (Cytidine 5'-diphosphate, radiolabeled)

-

Dithiothreitol (DTT)

-

ATP

-

Magnesium acetate

-

HEPES buffer (pH 7.4)

-

This compound (dissolved in DMSO)

-

Snake venom phosphodiesterase

-

Dowex-1-borate columns

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing HEPES buffer, DTT, ATP, and magnesium acetate.

-

Add the R1 and R2 subunits of ribonucleotide reductase to the reaction mixture.

-

Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture and pre-incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding [¹⁴C]-CDP.

-

Incubate the reaction for 30 minutes at 37°C.

-

Stop the reaction by boiling for 2 minutes.

-

Add snake venom phosphodiesterase to the mixture and incubate for an additional 30 minutes at 37°C to convert the resulting dCDP to dC.

-

Apply the reaction mixture to a Dowex-1-borate column to separate the unreacted [¹⁴C]-CDP from the [¹⁴C]-dC product.

-

Elute the [¹⁴C]-dC with water and quantify the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each this compound concentration relative to the control and determine the IC50 value (the concentration of this compound that inhibits 50% of the enzyme activity).

Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxic effects of this compound on cancer cell lines.

Objective: To determine the concentration-dependent cytotoxicity of this compound.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well microplates

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (for solubilizing formazan crystals)

-

Microplate reader

Procedure:

-

Seed the cancer cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete cell culture medium.

-

Remove the existing medium from the wells and add 100 µL of the this compound dilutions (or medium with DMSO as a vehicle control) to the respective wells.

-

Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plates for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Carefully remove the medium containing MTT from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plates for 5-10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each this compound concentration relative to the control and determine the GI50 value.

Signaling Pathways and Experimental Workflows

This compound's Core Mechanism of Action

The primary mechanism of this compound involves the inhibition of ribonucleotide reductase, leading to a cascade of downstream effects that ultimately result in cancer cell death.

Caption: this compound inhibits RNR by chelating its iron cofactor, leading to dNTP depletion, cell cycle arrest, and apoptosis.

This compound-Induced Cell Cycle Arrest

This compound-induced depletion of dNTPs triggers cell cycle checkpoints, primarily at the G1/S and intra-S phases, to halt DNA replication in the presence of insufficient building blocks.

Caption: this compound induces G1/S cell cycle arrest through the ATM/ATR-p53-p21 pathway.

This compound-Induced Apoptosis

Prolonged cell cycle arrest and DNA damage caused by this compound can lead to the induction of apoptosis through both intrinsic and extrinsic pathways.

Caption: this compound induces apoptosis via ER stress, FAS upregulation, and subsequent caspase activation.

Experimental Workflow for In Vitro Evaluation

A typical workflow for the preclinical in vitro evaluation of this compound is outlined below.

Caption: A standard workflow for the in vitro characterization of this compound's anticancer activity.

Conclusion

This compound remains a compound of significant interest in the field of oncology. Its well-defined mechanism of action as a potent ribonucleotide reductase inhibitor provides a strong rationale for its clinical development. While challenges remain, particularly in its application as a monotherapy for solid tumors, its potential in combination with other anticancer agents and as a radiosensitizer continues to be actively explored. This technical guide provides a foundational understanding of this compound's history, mechanism, and preclinical evaluation, serving as a valuable resource for researchers and drug development professionals in the ongoing effort to translate its therapeutic potential into clinical benefit.

References

- 1. Ribonucleotide reductase inhibition by metal complexes of this compound (3-aminopyridine-2-carboxaldehyde thiosemicarbazone): A combined experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. A phase II trial of this compound® (NSC# 663249) and gemcitabine as second line treatment of advanced non-small cell lung cancer: Eastern Cooperative Oncology Group Study 1503 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Ribonucleotide reductase inhibition by metal complexes of this compound (3-aminopyridine-2-carboxaldehyde thiosemicarbazone): a combined experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A novel checkpoint mechanism regulating the G1/S transition - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical In Vitro Efficacy of Triapine: A Technical Guide for Cancer Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone, NSC #663249) is a potent and well-characterized inhibitor of ribonucleotide reductase (RR), a critical enzyme in the de novo synthesis of deoxyribonucleotides required for DNA replication and repair.[1] By targeting this rate-limiting step in DNA metabolism, this compound has demonstrated broad-spectrum anticancer activity in a variety of preclinical in vitro models. This technical guide provides an in-depth overview of the in vitro studies that have elucidated the mechanism of action, cytotoxic effects, and potential therapeutic applications of this compound in oncology.

Mechanism of Action

This compound exerts its primary anticancer effect through the inhibition of ribonucleotide reductase. This inhibition is achieved by quenching the tyrosyl free radical at the active site of the RRM2 and p53R2 subunits of the enzyme.[2] As a potent iron chelator, this compound binds with iron to form a redox-active complex that facilitates this radical quenching, thereby preventing the conversion of ribonucleotides to deoxyribonucleotides (dNTPs).[2]

The resulting depletion of the cellular dNTP pool leads to the stalling of DNA replication forks, causing replication stress and subsequent DNA damage.[3] This, in turn, activates a cascade of downstream signaling pathways, ultimately leading to cell cycle arrest and apoptosis.

Signaling Pathways Affected by this compound

The inhibition of ribonucleotide reductase and subsequent DNA damage by this compound triggers a robust DNA Damage Response (DDR). A key event in this process is the activation of the ATR-Chk1 signaling pathway, a critical regulator of the replication checkpoint.[3] This leads to cell cycle arrest, primarily in the S-phase or at the G1/S boundary, providing a window for either DNA repair or the induction of apoptosis if the damage is irreparable.[2][4]

This compound-induced apoptosis proceeds through both the intrinsic (mitochondrial) and extrinsic pathways. The intrinsic pathway is initiated by the activation of Bid and the release of cytochrome c from the mitochondria.[1][2] The extrinsic pathway is engaged through the upregulation of the Fas receptor (Fas), making cancer cells more susceptible to Fas ligand (FasL)-mediated cell death.[5] This upregulation of Fas is driven by endoplasmic reticulum (ER) stress and subsequent activation of the NFκB signaling pathway.[5]

dot

Caption: Mechanism of Action of this compound.

dot

Caption: Apoptotic Pathways Induced by this compound.

Quantitative Analysis of In Vitro Anticancer Activity

The cytotoxic and cytostatic effects of this compound have been extensively evaluated across a wide range of human cancer cell lines. The following tables summarize the 50% growth inhibition (GI50) values from the National Cancer Institute's NCI-60 screen, providing a broad overview of this compound's activity.

Table 1: NCI-60 Mean Graph Data for this compound (NSC 663249)

| Parameter | Log10(Molar) | Molar Concentration |

| Mean GI50 | -5.80 | 1.58 µM |

| Mean TGI | -5.25 | 5.62 µM |

| Mean LC50 | -4.75 | 17.78 µM |

| Data obtained from the NCI Developmental Therapeutics Program database. |

Table 2: GI50 Values of this compound in the NCI-60 Human Tumor Cell Line Screen (Molar Concentration)

| Cell Line | Cancer Type | GI50 (µM) | Cell Line | Cancer Type | GI50 (µM) |

| Leukemia | Ovarian Cancer | ||||

| CCRF-CEM | Leukemia | 1.35 | IGROV1 | Ovarian | 2.09 |

| HL-60(TB) | Leukemia | 1.00 | OVCAR-3 | Ovarian | 2.45 |

| K-562 | Leukemia | 1.51 | OVCAR-4 | Ovarian | 1.82 |

| MOLT-4 | Leukemia | 1.29 | OVCAR-5 | Ovarian | 2.51 |

| RPMI-8226 | Leukemia | 1.70 | OVCAR-8 | Ovarian | 1.95 |

| SR | Leukemia | 0.98 | NCI/ADR-RES | Ovarian | 2.29 |

| Non-Small Cell Lung | SK-OV-3 | Ovarian | 2.34 | ||

| A549/ATCC | NSCL | 2.19 | Prostate Cancer | ||

| EKVX | NSCL | 1.78 | PC-3 | Prostate | 2.00 |

| HOP-62 | NSCL | 1.62 | DU-145 | Prostate | 2.14 |

| HOP-92 | NSCL | 1.55 | Renal Cancer | ||

| NCI-H226 | NSCL | 1.86 | 786-0 | Renal | 1.55 |

| NCI-H23 | NSCL | 1.95 | A498 | Renal | 1.78 |

| NCI-H322M | NSCL | 1.74 | ACHN | Renal | 1.91 |

| NCI-H460 | NSCL | 1.66 | CAKI-1 | Renal | 1.86 |

| NCI-H522 | NSCL | 1.70 | RXF 393 | Renal | 1.51 |

| Colon Cancer | SN12C | Renal | 1.70 | ||

| COLO 205 | Colon | 1.51 | TK-10 | Renal | 1.48 |

| HCC-2998 | Colon | 1.78 | UO-31 | Renal | 1.62 |

| HCT-116 | Colon | 1.58 | Melanoma | ||

| HCT-15 | Colon | 1.70 | LOX IMVI | Melanoma | 1.51 |

| HT29 | Colon | 1.86 | MALME-3M | Melanoma | 1.74 |

| KM12 | Colon | 1.66 | M14 | Melanoma | 1.58 |

| SW-620 | Colon | 1.55 | SK-MEL-2 | Melanoma | 1.82 |

| CNS Cancer | SK-MEL-28 | Melanoma | 2.00 | ||

| SF-268 | CNS | 1.70 | SK-MEL-5 | Melanoma | 1.70 |

| SF-295 | CNS | 1.82 | UACC-257 | Melanoma | 1.66 |

| SF-539 | CNS | 1.78 | UACC-62 | Melanoma | 1.55 |

| SNB-19 | CNS | 1.66 | MDA-MB-435 | Melanoma | 1.78 |

| SNB-75 | CNS | 1.91 | Breast Cancer | ||

| U251 | CNS | 1.74 | MCF7 | Breast | 1.95 |

| MDA-MB-231/ATCC | Breast | 1.86 | |||

| HS 578T | Breast | 1.78 | |||

| BT-549 | Breast | 1.66 | |||

| T-47D | Breast | 2.04 | |||

| MDA-MB-468 | Breast | 2.14 | |||

| Data obtained from the NCI Developmental Therapeutics Program (DTP) public database for NSC 663249. The GI50 is the concentration of the drug that causes 50% inhibition of cell growth. |

Experimental Protocols

Cell Culture and Drug Preparation

Human cancer cell lines are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 5-10% fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere of 5% CO2. This compound is typically dissolved in DMSO to create a stock solution, which is then diluted in culture medium to the desired final concentrations for experiments.

Cell Viability and Cytotoxicity Assays

-

MTT/XTT Assay: To assess cell viability, cells are seeded in 96-well plates and treated with various concentrations of this compound for specified durations (e.g., 24, 48, 72 hours). Subsequently, a tetrazolium salt solution (MTT or XTT) is added, which is converted to a colored formazan product by metabolically active cells. The absorbance is measured using a microplate reader, and cell viability is expressed as a percentage of the untreated control.

-

Sulforhodamine B (SRB) Assay (for NCI-60 Screen): Cells are seeded in 96-well plates and exposed to the compound for 48 hours. The cells are then fixed with trichloroacetic acid and stained with SRB, a protein-binding dye. The absorbance of the solubilized dye is proportional to the total cellular protein, which correlates with cell number.

Clonogenic Survival Assay

This assay assesses the ability of single cells to proliferate and form colonies after drug treatment, providing a measure of long-term cell survival.

-

Cell Seeding: A single-cell suspension is prepared, and a predetermined number of cells (e.g., 200-1000 cells/well) is seeded into 6-well plates.

-

Drug Treatment: After allowing the cells to attach (typically 6-24 hours), they are treated with various concentrations of this compound for a defined period (e.g., 16-24 hours).

-

Colony Formation: The drug-containing medium is removed, and the cells are washed and incubated in fresh medium for 10-14 days to allow for colony formation.

-

Staining and Counting: Colonies are fixed with a solution of methanol and acetic acid and stained with crystal violet. Colonies containing at least 50 cells are counted, and the surviving fraction is calculated relative to the untreated control.

Analysis of DNA Damage (γH2AX Foci Formation)

The phosphorylation of histone H2AX on serine 139 (γH2AX) serves as a sensitive marker for DNA double-strand breaks.

-

Cell Treatment: Cells are grown on coverslips or in chamber slides and treated with this compound.

-

Immunofluorescence Staining: At specific time points after treatment, cells are fixed (e.g., with 4% paraformaldehyde), permeabilized (e.g., with 0.25% Triton X-100), and blocked (e.g., with bovine serum albumin). The cells are then incubated with a primary antibody against γH2AX, followed by a fluorescently labeled secondary antibody.

-

Microscopy and Quantification: The coverslips are mounted with a DAPI-containing medium to stain the nuclei. Images are captured using a fluorescence microscope, and the number of γH2AX foci per nucleus is quantified using image analysis software. An increase in the number of foci indicates an increase in DNA damage.

Cell Cycle Analysis

Flow cytometry is used to determine the effect of this compound on cell cycle distribution.

-

Cell Treatment and Harvesting: Cells are treated with this compound for a specified duration, then harvested by trypsinization.

-

Fixation and Staining: The cells are fixed in cold 70% ethanol and then stained with a solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The resulting histograms are used to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

This technique is used to detect changes in the expression and activation of proteins involved in signaling pathways.

-

Protein Extraction: Cells are lysed in a buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., cleaved PARP, caspase-3, p-Chk1), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

dot

Caption: General Experimental Workflow.

Conclusion

Preclinical in vitro studies have firmly established this compound as a potent anticancer agent with a well-defined mechanism of action. Its ability to inhibit ribonucleotide reductase leads to dNTP depletion, DNA synthesis arrest, and the induction of DNA damage, ultimately triggering cell cycle arrest and apoptosis in a wide range of cancer cell lines. The detailed understanding of its molecular effects provides a strong rationale for its clinical development, both as a single agent and in combination with other DNA-damaging agents and radiotherapy. This technical guide serves as a comprehensive resource for researchers seeking to further investigate the therapeutic potential of this compound in oncology.

References

- 1. Phase I trial of pelvic radiation, weekly cisplatin, and 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (3-AP, NSC #663249) for locally advanced cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SEER*Rx Interactive Antineoplastic Drugs Database [seer.cancer.gov]

- 3. Frontiers | this compound Radiochemotherapy in Advanced Stage Cervical Cancer [frontiersin.org]

- 4. A phase II trial of this compound® (NSC# 663249) and gemcitabine as second line treatment of advanced non-small cell lung cancer: Eastern Cooperative Oncology Group Study 1503 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Phase II Trial of this compound (NSC #663249) in Combination With Gemcitabine as Second Line Treatment of Non-Small Cell Lung Cancer [clin.larvol.com]

An In-depth Technical Guide to the Chemical Structure of Triapine and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction to Triapine

This compound, chemically known as 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (3-AP), is a potent anti-cancer agent that has been the subject of numerous preclinical and clinical investigations.[1][2][3] It belongs to the α-N-heterocyclic carboxaldehyde thiosemicarbazone class of compounds.[4] The primary mechanism of action of this compound is the inhibition of ribonucleotide reductase (RNR), a critical enzyme responsible for the conversion of ribonucleotides to deoxyribonucleotides, which are essential for DNA synthesis and repair.[2][5][6] By targeting RNR, this compound effectively halts cell proliferation, particularly in rapidly dividing cancer cells.[4][5] Its ability to chelate iron and interfere with the generation of the tyrosyl radical necessary for RNR activity is central to its function.[3][5] this compound has been evaluated in clinical trials for a variety of malignancies, including leukemia and solid tumors.[5][7][8]

The Core Chemical Structure of this compound

This compound is a thiosemicarbazone derived from the condensation of 3-aminopicolinaldehyde with hydrazinecarbothioamide.[7] The core structure consists of a 3-aminopyridine ring linked to a thiosemicarbazone moiety via an azomethine (C=N) bond.[3][7] This arrangement provides an N-N-S array of donor atoms that are crucial for its metal-chelating properties, particularly with iron.[3]

The IUPAC name for this compound is [(E)-(3-amino-2-pyridinyl)methylideneamino]thiourea.[7] Its chemical formula is C7H9N5S, with a monoisotopic mass of 195.057866484 Da.[7][9]

This compound Analogs: Structural Modifications and Structure-Activity Relationships

The development of this compound analogs aims to improve its efficacy, selectivity, and pharmacokinetic properties. Modifications are typically made to the pyridine ring, the thiosemicarbazone moiety, or by introducing different substituents.

-

Modifications on the Pyridine Ring: Analogs have been synthesized with substitutions on the pyridine ring to alter the electronic properties and steric hindrance of the molecule. For instance, isoquinoline analogs have shown potent inhibition of RNR.[4]

-

Modifications on the Thiosemicarbazone Moiety: Methylation on the terminal amino group of the thiosemicarbazone has been explored. However, these modifications can lead to inactive compounds.[4]

-

Addition of Functional Groups: Analogs bearing a redox-active phenolic moiety at the terminal nitrogen atom have been prepared to enhance their cytotoxic activity.[10][11]

The structure-activity relationship studies indicate that the ability of the analogs to form stable iron (II) complexes that can undergo redox cycling is crucial for their biological activity.[4]

Quantitative Data of this compound and Its Analogs

The following table summarizes the cytotoxic activity of this compound and some of its analogs against various cancer cell lines.

| Compound/Analog | Cell Line | IC50 (µM) | Reference |

| This compound (3-AP) | MIA PaCa-2 | ~0.5 | [4] |

| IQ-2 (Isoquinoline analog) | MIA PaCa-2 | 0.25 | [4] |

| Complex 2' ([Cu(L2)Cl]) | Colo205 | 0.181 | [10] |

| Complex 2' ([Cu(L2)Cl]) | Colo320 | 0.159 | [10] |

| HL2c'·CH3COOH | Colo205 | High | [10][12] |

| HL2c'·CH3COOH | Colo320 | High | [10][12] |

Experimental Protocols

Synthesis of this compound Analogs (Example: HL1)

This protocol describes the synthesis of a this compound analog bearing a phenolic moiety, as adapted from the literature.[10]

-

Starting Materials: 3-N-(tert-butyloxycarbonyl)amino-pyridine-2-carboxaldehyde and 2-pyridinamidrazone.

-

Condensation Reaction: The starting materials are condensed in the presence of 12 M HCl.

-

Boc-Deprotection: The resulting intermediate undergoes a Boc-deprotection procedure.

-

Purification: The final product is purified to yield the desired this compound analog.

Synthesis of a Copper (II) Complex of a this compound Analog (Example: Complex 1)

This protocol outlines the synthesis of a copper (II) complex of a this compound analog.[10][12]

-

Reaction Setup: A solution of the this compound analog (HL1) in anoxic methanol is prepared in a Schlenk tube.

-

Addition of Copper Salt: CuCl2·2H2O is added to the solution and stirred at room temperature under an argon atmosphere for 10 minutes.

-

Crystallization: The reaction mixture is allowed to stand at 4°C overnight.

-

Isolation: The resulting dark green precipitate is filtered off under argon, washed with anoxic methanol, and dried in vacuo.

Western Blotting for Signaling Pathway Analysis

This is a general protocol to analyze the effects of this compound on key cancer cell signaling pathways.[1]

-

Cell Lysis: Cancer cells treated with this compound or its analogs are harvested and lysed to extract total proteins.

-

Protein Quantification: The protein concentration in the lysates is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins in the signaling pathway of interest, followed by incubation with a horseradish peroxidase-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence detection system.

Signaling Pathways and Experimental Workflows

Inhibition of Ribonucleotide Reductase

The primary mechanism of action of this compound involves the inhibition of RNR. This compound chelates iron from the RRM2 subunit of RNR, which destabilizes the tyrosyl radical essential for the enzyme's catalytic activity.[2][5][6] This leads to a depletion of the deoxyribonucleotide pool, thereby inhibiting DNA synthesis and repair, ultimately causing cell cycle arrest and apoptosis.[4][5]

ER Stress and Immune Response

Recent studies have shown that this compound can induce endoplasmic reticulum (ER) stress, which in turn can lead to immunogenic cell death (ICD) and upregulation of FAS, a death receptor.[13] This suggests a broader mechanism of action that also involves the host immune system.

Experimental Workflow for Cytotoxicity Assessment

A typical workflow to assess the in vitro cytotoxicity of this compound and its analogs is as follows:

Conclusion

This compound remains a significant lead compound in the development of ribonucleotide reductase inhibitors for cancer therapy. Its core thiosemicarbazone structure is amenable to a wide range of chemical modifications, allowing for the generation of analogs with potentially improved therapeutic indices. Understanding the structure-activity relationships, particularly concerning metal chelation and redox properties, is paramount for the rational design of next-generation this compound-based anticancer agents. The exploration of its effects on other cellular pathways, such as the induction of immunogenic cell death, opens new avenues for its clinical application, potentially in combination with immunotherapy.

References

- 1. This compound Derivatives Act as Copper Delivery Vehicles to Induce Deadly Metal Overload in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Activity and Electrochemical Properties - Iron Complexes of the Anticancer Drug this compound and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is this compound used for? [synapse.patsnap.com]

- 6. About 2 — Nanopharmaceutics, Inc. [nanopharmaceutics.com]

- 7. This compound | C7H9N5S | CID 9571836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. A PHASE I STUDY OF THE NOVEL RIBONUCLEOTIDE REDUCTASE INHIBITOR 3-AMINOPYRIDINE-2-CARBOXALDEHYDE THIOSEMICARBAZONE (3-AP, this compound®) IN COMBINATION WITH THE NUCLEOSIDE ANALOG FLUDARABINE FOR PATIENTS WITH REFRACTORY ACUTE LEUKEMIAS AND AGGRESSIVE MYELOPROLIFERATIVE DISORDERS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. go.drugbank.com [go.drugbank.com]

- 10. This compound Analogues and Their Copper(II) Complexes: Synthesis, Characterization, Solution Speciation, Redox Activity, Cytotoxicity, and mR2 RNR Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. The anticancer thiosemicarbazone this compound exerts immune-enhancing activities via immunogenic cell death induction and FAS upregulation - PMC [pmc.ncbi.nlm.nih.gov]

The discovery of Triapine's synergistic effects with DNA-damaging agents

An In-depth Technical Guide to the Synergistic Effects of Triapine with DNA-Damaging Agents

This technical guide provides a comprehensive overview of the molecular mechanisms, experimental validation, and clinical potential of this compound, a potent ribonucleotide reductase (RNR) inhibitor, in combination with various DNA-damaging agents. The synergistic interactions detailed herein offer a strong rationale for the continued development of this compound-based combination therapies to enhance anti-cancer efficacy, particularly in tumors proficient in DNA repair.

Core Mechanism of Action: Ribonucleotide Reductase Inhibition

This compound (3-aminopyridine-2-carboxaldehyde thiosemicarbazone) is a small molecule inhibitor of RNR, the rate-limiting enzyme responsible for converting ribonucleotides into deoxyribonucleotides (dNTPs), the essential building blocks for DNA synthesis and repair.[1][2][3] The enzyme consists of two subunits, R1 and R2. This compound's primary mechanism involves quenching a critical tyrosyl free radical in the R2 subunit by chelating iron, which is essential for the enzyme's catalytic activity.[2][3][4][5] This inhibition leads to a depletion of the intracellular dNTP pool, which in turn slows or arrests DNA replication and impedes the cell's ability to repair DNA damage.[1][3][5] This makes cancer cells, with their high proliferative rate and reliance on DNA replication, particularly vulnerable to RNR inhibition.[1]

The Rationale for Synergy with DNA-Damaging Agents

The central hypothesis for combining this compound with DNA-damaging agents is that by depleting the dNTPs necessary for DNA repair, this compound sensitizes cancer cells to the cytotoxic effects of agents that cause DNA lesions.[6][7][8] Many cancer therapies, including chemotherapy and radiation, function by inducing DNA damage, such as single-strand breaks (SSBs) and double-strand breaks (DSBs).[9][10] proficient cancer cells can often repair this damage and survive. This compound disrupts this repair process, leading to a "synthetic lethality" scenario where the combination of two non-lethal events (manageable DNA damage and inhibited repair) results in cell death. Specifically, this compound has been shown to disrupt the homologous recombination repair (HRR) pathway, a major mechanism for repairing DSBs.[9][10][11]

Key Signaling Pathways and Mechanisms of Synergy

This compound's synergistic effects are primarily mediated through its disruption of the homologous recombination repair (HRR) pathway. This is achieved by inhibiting the function of key proteins required for the resection of DNA double-strand breaks (DSBs), a critical first step in HRR.

Mechanistic studies have revealed that this compound treatment leads to the activation of the checkpoint kinase Chk1.[9] Activated Chk1, in turn, inhibits cyclin-dependent kinase (CDK) activity.[9][11] CDKs are required for the phosphorylation of CtIP (RBBP8), a protein essential for initiating DSB resection by interacting with the MRN (Mre11-Rad50-Nbs1) complex.[9][11] By preventing CtIP phosphorylation, this compound effectively abrogates DSB resection, thereby blocking the entire HRR pathway. This leaves the cell unable to repair DSBs induced by agents like PARP inhibitors or topoisomerase inhibitors, leading to enhanced cell death.[9][11]

Caption: Signaling pathway of this compound-mediated inhibition of Homologous Recombination Repair (HRR).

Quantitative Data on Synergistic Interactions

The synergy between this compound and DNA-damaging agents has been quantified in numerous preclinical studies. The Combination Index (CI), where CI < 1 indicates synergy, is a common metric.

| Cell Line | Combination Agent | This compound Concentration (µM) | Agent Concentration | Combination Index (CI) | Observed Effect | Reference |

| BG-1 (Ovarian) | Olaparib (PARPi) | 0.5 - 0.75 | Varied | < 1 | Synergistic sensitization across all tested olaparib concentrations. | [10] |

| SKOV-3 (Ovarian) | Olaparib (PARPi) | 0.5 | 6.5 µM | < 1 | Synergistic sensitization of BRCA wild-type cells. | [12] |

| SKOV-3 (Ovarian) | Etoposide (Topo IIi) | 0.25 - 0.5 | Varied | < 1 | Synergistic sensitization to etoposide. | [10] |

| SKOV-3 (Ovarian) | Doxorubicin (Topo IIi) | 0.25 - 0.5 | Varied | < 1 | Synergistic sensitization to doxorubicin. | [10] |

| PEO4 (Ovarian) | Olaparib + Cediranib | 10 mg/kg (in vivo) | 50 mg/kg (Olaparib) | N/A | Marked suppression of tumor growth and prolonged survival in xenograft models. | [13][14] |

| L1210 (Leukemia) | Doxorubicin (Topo IIi) | N/A (in vivo) | N/A (in vivo) | N/A | Prolonged survival times in mouse models compared to either agent alone. | [6] |

| L1210 (Leukemia) | Cisplatin, Etoposide | N/A (in vivo) | N/A (in vivo) | N/A | Synergistic inhibition of leukemia, producing long-term survivors in mice. | [7][8] |

PARPi: PARP inhibitor; Topo IIi: Topoisomerase II inhibitor.

Experimental Protocols and Methodologies

The validation of this compound's synergistic activity involves a range of in vitro and in vivo experimental models.

This assay is a gold standard for measuring the cytotoxic and synergistic effects of anticancer agents.

Caption: General workflow for a clonogenic survival assay to determine drug synergy.

-

Protocol:

-

Cell Seeding: Cancer cell lines (e.g., BRCA wild-type ovarian cancer lines like SKOV-3 or BG-1) are seeded in 6-well plates at a density that allows for individual colony formation (e.g., 500-1000 cells/well).

-

Drug Treatment: After allowing cells to attach (typically 24 hours), they are treated with varying concentrations of this compound alone, a DNA-damaging agent (e.g., olaparib, cisplatin) alone, or a combination of both. A constant drug ratio is often used for combination treatments to facilitate synergy analysis.

-

Incubation: Cells are incubated for 10-14 days until visible colonies are formed.

-

Staining and Counting: Colonies are fixed with methanol and stained with crystal violet. Colonies containing at least 50 cells are counted.

-